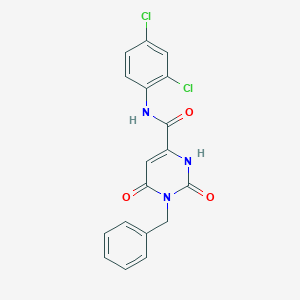
1-benzyl-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
Overview
Description
1-benzyl-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C18H13Cl2N3O3 and its molecular weight is 390.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Modification for Enhanced Biological Properties : One study discusses the chemical modification of the pyridine moiety in similar molecules. This modification is seen as a way to optimize the biological properties of these compounds, particularly in enhancing their analgesic properties (Ukrainets et al., 2015).
Antimicrobial Activity : Another research highlights the synthesis of novel derivatives and their antimicrobial activity. These compounds have been found more active than reference drugs against certain bacterial strains and fungi, suggesting potential as antimicrobial agents (Kolisnyk et al., 2015).
Synthesis for Potential Biological Agents : The synthesis of compounds similar to the specified chemical and their evaluation for antimicrobial activities has been reported. Some compounds exhibited significant inhibition on bacterial and fungal growth, indicating potential as biological agents (Akbari et al., 2008).
Structural Modifications and Supramolecular Aggregation : A study focused on structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines. This research provides insights into their conformational features, which could be relevant in the context of developing new compounds with specific properties (Nagarajaiah & Begum, 2014).
Analgesic Properties of Similar Compounds : The synthesis and analgesic properties of compounds structurally similar to the specified chemical have been studied. This research indicates potential for developing new analgesics (Ukrainets et al., 2015).
Use as a Benzyloxycarbonylating Agent : Research into the use of similar N-hydroxyamide-containing heterocycles as benzyloxycarbonylating agents has been conducted, offering insights into the utility of these compounds in organic synthesis (Katoh et al., 1996).
Antitumor and Antibacterial Agents : Certain 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, structurally related to the specified chemical, have been synthesized as potential inhibitors of thymidylate synthase and explored as antitumor and antibacterial agents (Gangjee et al., 1996).
Synthesis and Antimicrobial Activity of Derivatives : Another study discusses the synthesis of novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines and their potent antimicrobial activity, indicating the relevance of structurally related compounds in developing new antimicrobial agents (Göker et al., 2005).
properties
IUPAC Name |
3-benzyl-N-(2,4-dichlorophenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-12-6-7-14(13(20)8-12)21-17(25)15-9-16(24)23(18(26)22-15)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXWXSBMNJZODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



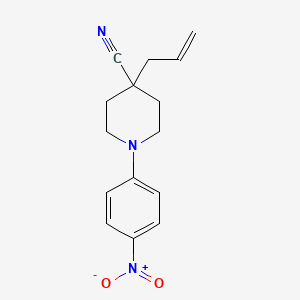
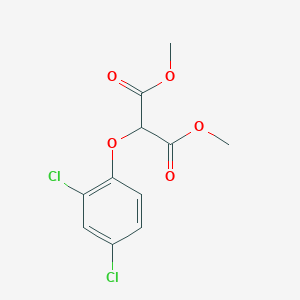
![2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B3035664.png)
![(4-Bromophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone](/img/structure/B3035665.png)
![1,3-Dichloro-2-{[({1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}benzene](/img/structure/B3035666.png)
methanone](/img/structure/B3035667.png)
methanone oxime](/img/structure/B3035670.png)
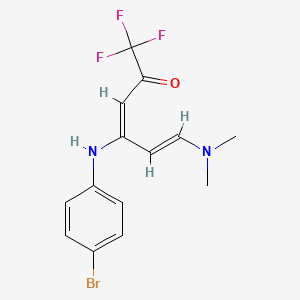
![3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone](/img/structure/B3035673.png)
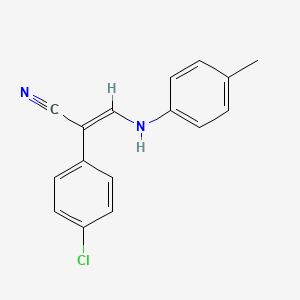
![5-[2-(4-Chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile](/img/structure/B3035678.png)
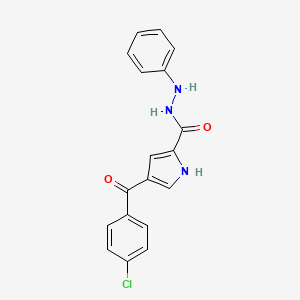
![4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide](/img/structure/B3035680.png)
![2-chloro-4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B3035682.png)